molecular formula C17H17N5OS B2551606 6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline CAS No. 1396881-54-1

6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline

Cat. No.: B2551606
CAS No.: 1396881-54-1
M. Wt: 339.42
InChI Key: JFZKMRKODZWLAW-UHFFFAOYSA-N
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Description

6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline is a complex organic compound that features a quinoxaline core linked to a piperidine ring, which is further substituted with a 5-methyl-1,3,4-thiadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors can also enhance the efficiency of the synthesis process .

Scientific Research Applications

6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological pathways. For instance, it may inhibit microbial growth by targeting bacterial enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1-carbonyl]quinoxaline is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperidin-1-yl]-quinoxalin-6-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5OS/c1-11-20-21-16(24-11)12-4-8-22(9-5-12)17(23)13-2-3-14-15(10-13)19-7-6-18-14/h2-3,6-7,10,12H,4-5,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFZKMRKODZWLAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)C2CCN(CC2)C(=O)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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